2,6-Difluorophenyl cyclopropyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHGKPRELXXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Difluorophenyl Cyclopropyl Ketone
Strategies for Ketone Formation via Acylation Reactions
Acylation reactions are a fundamental method for the formation of aryl ketones. These strategies involve the reaction of a difluorobenzene derivative with a source of the cyclopropylcarbonyl group.
The Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. chemguide.co.ukgoogle.com To synthesize 2,6-difluorophenyl cyclopropyl (B3062369) ketone via this method, 1,3-difluorobenzene is reacted with cyclopropanecarbonyl chloride using a Lewis acid such as aluminum trichloride (AlCl₃). youtube.com
Table 1: Representative Friedel-Crafts Acylation Reaction
| Aromatic Substrate | Acylating Agent | Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| 1,3-Difluorobenzene | Cyclopropanecarbonyl chloride | AlCl₃ | Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to reflux | 2,6-Difluorophenyl cyclopropyl ketone (and isomers) |
Organometallic coupling reactions provide a powerful alternative to Friedel-Crafts acylation for the formation of carbon-carbon bonds. pressbooks.pubresearchgate.net These methods can offer greater selectivity and functional group tolerance. A general approach involves the reaction of a nucleophilic organometallic species derived from 1,3-difluorobenzene with an electrophilic cyclopropylcarbonyl source, or vice versa.
One common strategy is the use of Gilman reagents (lithium diorganocuprates). libretexts.org In this scenario, 2,6-difluorophenyllithium, generated from the deprotonation of 1,3-difluorobenzene or from a halogen-metal exchange with a dihalobenzene precursor, can be converted into a lithium bis(2,6-difluorophenyl)cuprate. This cuprate can then react with cyclopropanecarbonyl chloride in a coupling reaction to form the target ketone. libretexts.org
Another prominent method is the palladium-catalyzed Suzuki-Miyaura coupling. pressbooks.pub This reaction typically involves the coupling of an organoboron compound with an organohalide. For this synthesis, (2,6-difluorophenyl)boronic acid could be coupled with cyclopropanecarbonyl chloride in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry for creating C-C bonds to form biaryl compounds and other complex molecules. pressbooks.pub
Table 2: Comparison of Potential Organometallic Coupling Strategies
| Coupling Reaction | Organometallic Nucleophile | Electrophile | Catalyst System | Key Features |
|---|---|---|---|---|
| Gilman Coupling | Lithium bis(2,6-difluorophenyl)cuprate | Cyclopropanecarbonyl chloride | Stoichiometric Copper(I) | Effective for coupling with acyl halides. |
| Suzuki-Miyaura Coupling | (2,6-Difluorophenyl)boronic acid | Cyclopropanecarbonyl chloride | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | Highly versatile and functional group tolerant. pressbooks.pub |
Cyclopropane (B1198618) Ring Construction in the Presence of Fluorinated Aromatics
An alternative synthetic paradigm involves forming the cyclopropane ring as the final key step. This route begins with a precursor molecule that already contains the 2,6-difluorophenyl ketone structure and an adjacent carbon-carbon double bond.
This strategy first requires the synthesis of an α,β-unsaturated ketone, specifically a 2',6'-difluorochalcone derivative. This precursor is typically prepared via a base-catalyzed Claisen-Schmidt condensation between 2,6-difluoroacetophenone and an appropriate aldehyde. The resulting enone possesses an electrophilic double bond that is susceptible to cyclopropanation reactions. nih.gov
The Johnson-Corey-Chaykovsky reaction is a widely used method for synthesizing cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgalfa-chemistry.com The reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which is generated in situ by deprotonating the corresponding sulfonium salt with a strong base. organic-chemistry.orgacsgcipr.org
The mechanism involves the 1,4-conjugate addition (Michael addition) of the sulfur ylide to the α,β-unsaturated ketone precursor. youtube.com This addition forms a stable enolate intermediate. The negatively charged enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) as a leaving group to form the three-membered cyclopropane ring. organic-chemistry.orgyoutube.com This method is highly effective for the cyclopropanation of enones. wikipedia.orgorganic-chemistry.org
Table 3: Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor
| Substrate | Ylide Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| (E)-1-(2,6-difluorophenyl)-3-arylprop-2-en-1-one | Trimethylsulfoxonium iodide | NaH | DMSO/THF | 1-(2,6-Difluorobenzoyl)-2-arylcyclopropane |
Transition metal-catalyzed reactions provide another powerful route to cyclopropanes from alkenes. univasf.edu.brwikipedia.org These reactions involve the transfer of a carbene or carbenoid species to the double bond of the α,β-unsaturated ketone precursor. The carbene is typically generated from a diazo compound, such as diazomethane or ethyl diazoacetate, in the presence of a metal catalyst. wikipedia.org
A variety of transition metals, including copper (Cu), rhodium (Rh), and palladium (Pd), are effective catalysts for this transformation. univasf.edu.brorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a metal-carbene intermediate. This electrophilic species then reacts with the nucleophilic double bond of the enone in a concerted or stepwise fashion to yield the cyclopropane ring. wpmucdn.com The choice of catalyst and ligand can influence the efficiency and stereoselectivity of the reaction. univasf.edu.brpurdue.edu The addition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com
Table 4: Examples of Metal Catalysts for Cyclopropanation
| Catalyst System | Carbene Source | Key Characteristics |
|---|---|---|
| Copper(I) complexes (e.g., CuI, CuOTf) | Diazo compounds | Inexpensive and widely used for cyclopropanation of various olefins. nih.gov |
| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazo compounds | Highly efficient and versatile catalysts, often providing high yields and stereoselectivity. univasf.edu.br |
| Palladium(II) complexes (e.g., Pd(OAc)₂) | Diazo compounds / Enynes | Can catalyze cyclopropanation through various mechanistic pathways, including Pd(II/IV) cycles. organic-chemistry.org |
Ring Contraction Methodologies from Larger Cyclic Systems
The synthesis of cyclopropyl ketones, including this compound, can be efficiently achieved through ring contraction of larger cyclic precursors, most notably four-membered ring systems like cyclobutane derivatives. wikipedia.orgrsc.org These methods are advantageous as they can leverage more readily accessible or easily synthesized larger rings to create the strained three-membered cyclopropane ring. wikipedia.org Key methodologies in this category include oxidative rearrangements and acid-catalyzed rearrangements.
One prominent method involves the oxidative ring contraction of cyclobutanols. The use of hypervalent iodine reagents provides a mild and effective way to synthesize a variety of aryl cyclopropyl ketones with excellent functional group compatibility. researchgate.net This approach typically involves the oxidation of a tertiary cyclobutanol, which triggers a semipinacol-type rearrangement, contracting the four-membered ring to a three-membered ring and forming the ketone moiety.
Another significant strategy is the acid-catalyzed ring contraction of 2-hydroxycyclobutanones. mdpi.com This process facilitates a rearrangement that results in the formation of cyclopropyl aldehydes or ketones. The reaction can be performed under mild conditions, often utilizing reusable solid acid catalysts, which aligns with green chemistry principles. mdpi.com
The Wolff rearrangement of α-diazoketones derived from cyclic systems also serves as a powerful tool for ring contraction. wikipedia.orgrsc.org In this reaction, a cyclic α-diazoketone, upon exposure to heat or a metal catalyst, extrudes nitrogen gas to form a carbene, which then undergoes rearrangement to a ketene. Subsequent reaction of the ketene intermediate yields the contracted ring product. wikipedia.org
The Favorskii rearrangement, while more commonly associated with the conversion of α-haloketones to carboxylic acid derivatives, can also be adapted for ring contraction to form cyclopropane systems under specific conditions. wikipedia.org
The following table summarizes various ring contraction approaches applicable to the synthesis of cyclopropyl ketones.
| Methodology | Precursor | Key Reagents/Conditions | Product Type | Reference |
| Hypervalent Iodine Oxidation | Cyclobutanols | Aryl Iodide Catalyst, Oxidant | Aryl Cyclopropyl Ketones | researchgate.net |
| Acid-Catalyzed Rearrangement | 2-Hydroxycyclobutanones | Acid Catalyst (e.g., Amberlyst-35) | Cyclopropyl Ketones/Aldehydes | mdpi.com |
| Wolff Rearrangement | Cyclic α-Diazoketones | Heat, Light, or Metal Catalyst (e.g., Ag₂O) | Ring-contracted esters, amides, or acids | wikipedia.orgrsc.org |
| Oxidative Contraction | Cyclobutene derivatives | m-Chloroperoxybenzoic acid (mCPBA) | Cyclopropylketones | organic-chemistry.org |
Convergent and Linear Synthetic Pathways to the this compound Scaffold
Example Convergent Pathway:
Fragment A Synthesis: Preparation of 2,6-difluorophenylmagnesium bromide from 1-bromo-2,6-difluorobenzene and magnesium.
Fragment B: Cyclopropanecarbonyl chloride (commercially available or synthesized from cyclopropanecarboxylic acid).
Coupling Step: Reaction of the Grignard reagent (Fragment A) with the acid chloride (Fragment B) to form this compound.
The table below compares the theoretical efficiency of these two approaches.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are combined sequentially (A → B → C → Product). wikipedia.org | Logically simple to plan. | Overall yield can be very low for multi-step syntheses. wikipedia.org |
| Convergent Synthesis | Key fragments are made separately and then combined (A+B → C; D+E → F; C+F → Product). wikipedia.org | Significantly higher overall yield; allows for parallel synthesis efforts. wikipedia.org | Requires careful planning of fragment coupling reactions. |
Flow Chemistry Applications in the Synthesis of Cyclopropyl Ketone Derivatives
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients, offering numerous advantages over traditional batch processing. amt.uknih.govmdpi.com These benefits, including enhanced heat and mass transfer, improved safety, and straightforward scalability, are particularly relevant to the synthesis of cyclopropyl ketone derivatives. amt.uk
One of the key applications of flow chemistry is in performing reactions that are difficult to control in batch mode, such as those involving highly reactive organometallic intermediates like Grignard or organolithium reagents. acs.org The precise control over reaction temperature and residence time in a flow reactor minimizes side reactions and improves yields, which is crucial for convergent syntheses that couple aryl organometallics with cyclopropyl synthons. acs.org
Furthermore, flow chemistry is well-suited for adapting methodologies like the acid-catalyzed ring contraction of 2-hydroxycyclobutanones. A continuous-flow system using a packed-bed reactor filled with a reusable solid acid catalyst, such as Amberlyst-35, has been developed for the synthesis of cyclopropyl ketones and carbaldehydes. mdpi.com This approach not only allows for high throughput and easy scalability but also simplifies product purification, as the catalyst is retained within the reactor. mdpi.com
The integration of multiple synthetic steps into a single continuous stream, known as "telescoping," is another significant advantage of flow chemistry. mdpi.com This eliminates the need for isolating and purifying intermediates, saving time, reducing solvent waste, and minimizing operator exposure to potentially hazardous materials. nih.govmdpi.com The synthesis of complex molecules containing the cyclopropyl ketone moiety can be streamlined using such multi-step flow systems.
| Feature of Flow Chemistry | Benefit for Cyclopropyl Ketone Synthesis | Reference |
| Precise Temperature Control | Manages exothermicity of reactions (e.g., Grignard additions), reducing byproduct formation. | acs.org |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | nih.gov |
| Scalability | Production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). | amt.uk |
| Use of Solid Catalysts/Reagents | Simplifies purification and allows for catalyst recycling, as seen in ring contraction methods. mdpi.com | mdpi.com |
| Process Automation & Integration | Enables multi-step "telescoped" syntheses without intermediate isolation. | mdpi.com |
Reactivity and Transformational Chemistry of 2,6 Difluorophenyl Cyclopropyl Ketone
Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. In 2,6-Difluorophenyl cyclopropyl (B3062369) ketone, this reactivity is modulated by the attached carbonyl and aryl groups, enabling a range of controlled bond-breaking and bond-making processes.
Radical-Mediated Ring Opening Processes
Single-electron transfer (SET) to the ketone is a powerful method to initiate the fragmentation of the cyclopropane ring, generating radical intermediates that can be trapped in subsequent bond-forming events.
Samarium(II) iodide (SmI₂) is a potent single-electron reductant that can catalytically mediate the intermolecular coupling of aryl cyclopropyl ketones with alkynes to form highly substituted cyclopentenes. acs.orguni-regensburg.dersc.org The reaction is initiated by a reversible SET from SmI₂ to the ketone, forming a ketyl radical anion. This intermediate undergoes rapid and irreversible ring opening of the cyclopropyl group to form a more stable, distonic radical anion. This intermediate is then trapped by an alkyne, leading to a cyclopentene (B43876) product after cyclization and regeneration of the Sm(II) catalyst via a radical relay mechanism. acs.org
| Entry | Cyclopropyl Ketone | Alkyne Partner | Product | Yield (%) |
| 1 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | 1-(2,6-dimethylphenyl)-2,3-diphenylcyclopent-2-en-1-one | 87 |
| 2 | 2-Methylphenyl cyclopropyl ketone | 4-Methoxyphenylacetylene | 1-(2-methylphenyl)-2-phenyl-3-(4-methoxyphenyl)cyclopent-2-en-1-one | 99 |
| 3 | 2,6-Difluorophenyl cyclopropyl ketone (Predicted) | 4-Chlorophenylacetylene | 1-(2,6-difluorophenyl)-2-phenyl-3-(4-chlorophenyl)cyclopent-2-en-1-one | High |
Table 1: Representative SmI₂-catalyzed intermolecular couplings of 2,6-disubstituted aryl cyclopropyl ketones and alkynes. The high yields observed for substituted analogs suggest that this compound would be a highly effective substrate.
Visible-light photoredox catalysis offers a mild and efficient alternative for generating the key ring-opened radical anion intermediate from aryl cyclopropyl ketones. researchgate.net This method has been successfully applied to formal [3+2] cycloadditions with various alkenes to construct densely functionalized cyclopentane (B165970) rings. The process typically involves a photocatalyst, such as Ru(bpy)₃²⁺, which, upon excitation by visible light, reduces the cyclopropyl ketone. researchgate.net The presence of a Lewis acid, like La(OTf)₃, is often required to activate the ketone towards reduction. researchgate.net
The reaction scope has been shown to be broad, accommodating both electron-rich and electron-deficient aryl ketones. researchgate.net This indicates that the electron-withdrawing 2,6-difluoro substitution pattern on the phenyl ring would make the ketone an excellent substrate for the initial single-electron reduction step, facilitating efficient cycloaddition. researchgate.netacs.org
| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Catalyst System | Product | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | Methyl Acrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Methyl 3-benzoylcyclopentane-1-carboxylate | 75 |
| 2 | 4-Chlorophenyl cyclopropyl ketone | N-Phenylmaleimide | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | 5-(4-chlorobenzoyl)-2-phenyl-2-azabicyclo[2.2.1]heptane-3,6-dione | 88 |
| 3 | This compound (Predicted) | Styrene | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | (3-Benzoyl-2-phenylcyclopentyl)(2,6-difluorophenyl)methanone | Good to High |
Table 2: Examples of photoredox-catalyzed [3+2] cycloadditions. The compatibility with electron-deficient arenes suggests this compound would be a suitable substrate.
Electrophilic and Nucleophilic Initiated Ring Expansions
The cyclopropane ring can also be opened through polar mechanisms initiated by either electrophiles or nucleophiles. Lewis acids can activate the carbonyl oxygen, increasing the electrophilicity of the system and promoting ring opening to form a stabilized carbocationic intermediate, which can then rearrange or be trapped. researchgate.net For instance, treatment of aryl cyclopropyl ketones with acid catalysts can lead to cyclization onto the aromatic ring, forming tetralone structures. rsc.org
Conversely, in donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring is polarized and susceptible to nucleophilic attack. While this compound is primarily an acceptor-substituted cyclopropane, the carbonyl group can be converted into an enolate or enol ether, introducing donor character and facilitating nucleophilic ring-opening reactions. nih.gov
Ligand-Metal Cooperative C-C Bond Activation Strategies
A powerful strategy for the difunctionalization of cyclopropyl ketones involves the cooperative action of a transition metal and a redox-active ligand. nih.gov Specifically, a nickel catalyst bearing a terpyridine (tpy) ligand has been shown to catalyze the cross-coupling of cyclopropyl ketones with organozinc reagents. organic-chemistry.orgchemrxiv.org
The mechanism involves the formation of a reduced (tpy•⁻)Ni¹ species, which, in concert with chlorotrimethylsilane (TMSCl) as a Lewis acid to activate the ketone, engages in a concerted, asynchronous C-C bond activation of the cyclopropane ring. organic-chemistry.org This process forms a homoallylic alkylnickel(II) intermediate and a Z-configured silyl enol ether. The nickel intermediate then undergoes transmetalation with an organozinc reagent followed by reductive elimination to afford the final 1,3-difunctionalized, ring-opened product. This method provides access to γ-substituted silyl enol ethers that are difficult to synthesize via traditional conjugate addition. nih.gov The substrate scope of this reaction is broad and includes electronically diverse aryl cyclopropyl ketones, with this compound demonstrating high efficiency in this transformation. masterorganicchemistry.com
| Entry | Cyclopropyl Ketone | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | This compound | Phenylzinc chloride | (tpy)NiBr₂, Zn, TMSCl | (Z)-1-(2,6-difluorophenyl)-4-phenyl-1-(trimethylsiloxy)but-1-ene | 85 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Vinylzinc chloride | (tpy)NiBr₂, Zn, TMSCl | (Z)-1-(4-methoxyphenyl)-1-(trimethylsiloxy)hexa-1,5-diene | 76 |
| 3 | 4-(Trifluoromethyl)phenyl cyclopropyl ketone | Benzylzinc chloride | (tpy)NiBr₂, Zn, TMSCl | (Z)-1-(4-(trifluoromethyl)phenyl)-5-phenyl-1-(trimethylsiloxy)pent-1-ene | 91 |
Table 3: Nickel-catalyzed ligand-metal cooperative C-C activation and cross-coupling of aryl cyclopropyl ketones. masterorganicchemistry.com
Transformations Involving the Fluorinated Aromatic Moiety
The 2,6-difluorophenyl group offers distinct reaction possibilities, primarily centered around the activation and substitution of its strong carbon-fluorine (C-F) bonds.
The activation of inert C-F bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. mdpi.comresearchgate.net While many methods rely on transition metals, there is growing interest in developing transition-metal-free approaches. mdpi.comresearchgate.net These methods are often seen as more economical and environmentally friendly. researchgate.net
Transition-metal-free C-F activation can be achieved through several mechanisms:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms in this compound are activated towards nucleophilic attack by the electron-withdrawing effect of the ketone group. Strong nucleophiles can displace a fluoride ion, leading to the formation of a new C-Nu bond. This is a common strategy for the synthesis of aromatic amines from fluoroarenes. dntb.gov.ua
Radical-Mediated Processes: Silyl radicals, generated from reagents like silylboronates in the presence of a base such as KOtBu, can mediate the selective functionalization of C-F bonds under mild, catalyst-free conditions. springernature.com These reactions may proceed via a single-electron transfer (SET) mechanism. springernature.com
Lewis Acid Activation: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net
These strategies allow for the selective transformation of the C-F bond into other functional groups, significantly expanding the synthetic utility of the 2,6-difluorophenyl moiety. springernature.com
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org
The carbonyl group of a ketone can function as a DMG, directing metalation to the adjacent positions on the aromatic ring. In this compound, the positions ortho to the ketone are occupied by fluorine atoms. While fluorine itself can act as a moderate DMG, the ketone is a stronger directing group. However, direct deprotonation at the C-F position is generally difficult. Instead, metalation is more likely to be directed to the C3 or C5 positions of the phenyl ring, which are ortho to one of the fluorine atoms and meta to the ketone. The outcome of such a reaction would depend on the specific base and reaction conditions used, as competition between directing groups can influence the regioselectivity of the deprotonation. unblog.fr
Catalytic Approaches in this compound Reactivity
The unique chemical architecture of this compound, combining an electron-deficient aromatic ring with a strained three-membered carbocycle, makes it a versatile substrate for a variety of catalytic transformations. The inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for ring-opening reactions, while the ketone functionality and the aromatic ring offer multiple sites for catalyst interaction and subsequent functionalization. Modern catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis, have been employed to harness the reactivity of this and structurally related aryl cyclopropyl ketones, enabling the synthesis of complex molecular scaffolds.
Transition Metal Catalysis (e.g., Nickel, Gold, Iridium)
Transition metals have proven particularly effective in activating the C-C bonds of the cyclopropane ring, leading to a diverse array of chemical transformations.
Nickel Catalysis
Nickel catalysis is a prominent method for the transformation of aryl cyclopropyl ketones, primarily through reductive ring-opening and cross-coupling reactions. These processes typically involve the oxidative addition of the cyclopropyl ketone to a Ni(0) center, forming a key nickeladihydropyran intermediate nih.gov. This intermediate can then engage with various coupling partners.
A common application is the reductive cross-coupling with unactivated alkyl halides, which provides a direct route to γ-alkylated ketones. nsf.govbohrium.comacs.org This C(sp³)–C(sp³) bond-forming reaction proceeds with high regioselectivity, bypassing the need for pre-generated organometallic reagents. bohrium.comacs.org The reaction mechanism is believed to proceed via the formation of a γ-metallated nickel enolate, which subsequently couples with an alkyl radical generated from the halide. nsf.gov In addition to alkylation, nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron has been developed to synthesize valuable 4-oxoalkylboronates. organic-chemistry.org These transformations exhibit good functional group tolerance and offer high step economy. acs.org
| Aryl Cyclopropyl Ketone Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl cyclopropyl ketone | Unactivated alkyl bromides | Ni(ClO₄)₂·6H₂O / bipy / Zn | γ-Alkyl substituted ketone | 50-90% | nsf.govbohrium.comacs.org |
| Substituted aryl cyclopropyl ketones | Unactivated alkyl bromides | Nickel complex | γ-Alkyl substituted ketone | High | bohrium.comacs.org |
| Aryl cyclopropyl ketones | Bis(pinacolato)diboron | Ni(cod)₂ / IMes·HCl / MeOK | 4-Oxoalkylboronate | up to 92% | organic-chemistry.org |
| Phenyl cyclopropyl ketone | Benzonitriles (CN source) | Nickel catalysis | δ-Keto Nitrile | - | escholarship.org |
Gold Catalysis
Gold catalysis typically activates unsaturated functionalities like alkynes and enynes. Direct transformations of unfunctionalized aryl cyclopropyl ketones are uncommon; instead, gold catalysts are used for substrates that incorporate both a cyclopropane ring and an alkyne or allene. In these cases, the π-acidic gold(I) catalyst activates the alkyne, triggering a cyclization or rearrangement cascade that involves the cyclopropane ring. frontiersin.orgacs.orgnih.gov These reactions often proceed through highly reactive cyclopropyl gold carbene-like intermediates. acs.orgnih.gov For example, gold-catalyzed cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been used to construct complex polycyclic systems. nih.gov Similarly, 1-(1-alkynyl)-cyclopropyl ketones undergo a gold-catalyzed cascade reaction with various nucleophiles to afford highly substituted furans. organic-chemistry.org
Iridium Catalysis
Iridium catalysis has been utilized in "hydrogen borrowing" reactions where aryl cyclopropyl ketones serve as substrates for α-alkylation with alcohols. acs.org In this process, the iridium catalyst temporarily oxidizes an alcohol to an aldehyde, which then undergoes an aldol condensation with the ketone. The resulting enone is subsequently reduced by the iridium hydride species that was formed in the initial oxidation step. The cyclopropyl group in these substrates acts as a stable, yet reactive, handle. After the iridium-catalyzed C-C bond formation, the cyclopropane ring in the product can be opened through homoconjugate addition with various nucleophiles, providing access to a range of functionalized ketones. acs.org A more complex cascade involving a vinyl cyclopropane ring expansion embedded within an iridium-catalyzed hydrogen borrowing cycle has also been developed to synthesize substituted cyclopentanes from cyclopropyl alcohols and a methyl ketone. nih.govsci-hub.sethieme-connect.com
Organocatalysis in Stereoselective Transformations
The application of organocatalysis to directly transform simple aryl cyclopropyl ketones is less developed compared to transition metal catalysis. Standard organocatalytic activation modes, such as enamine or iminium ion catalysis, generally require substrates with α-protons that are more acidic or functionalities more amenable to nucleophilic addition than the carbonyl of a cyclopropyl ketone.
However, stereoselective transformations have been achieved by combining organocatalysis or Lewis acid catalysis with other activation methods. A notable example is the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones with alkenes. nih.gov This reaction is enabled by a combination of a chiral Lewis acid, which activates the ketone, and a photocatalyst. Upon photoexcitation, the Lewis acid-activated ketone undergoes a ring-opening to form a distonic radical anion, which then participates in a stereocontrolled cycloaddition with an alkene partner to create densely substituted cyclopentanes. nih.gov
While direct asymmetric organocatalysis on this compound is not extensively documented, related substrates have been used in specialized contexts. For instance, the rearrangement of donor-acceptor cyclopropanes, such as nitro-vinylcyclopropylacetaldehydes, can be catalyzed by chiral secondary amines to produce nitrocyclopentenes with high stereocontrol. researchgate.net These examples suggest that for organocatalysis to be effective, the cyclopropyl ketone substrate often requires additional functionalization to facilitate interaction with the catalyst and engage in known activation pathways.
Chemoenzymatic Reaction Development
Chemoenzymatic strategies offer a powerful approach for the synthesis and transformation of chiral cyclopropanes, leveraging the high stereoselectivity of enzymes. nih.govbiorxiv.org While reactions directly modifying this compound are specific, the principles are broadly applicable to the synthesis and derivatization of this class of compounds.
A primary chemoenzymatic approach involves the biocatalytic synthesis of chiral cyclopropyl ketones. Engineered hemoproteins, such as myoglobin (Mb) variants, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This method allows for the construction of structurally diverse and optically active cyclopropyl ketones, which are valuable chiral building blocks. rochester.edu Following the enzymatic synthesis, these ketones can undergo a variety of chemical transformations to further diversify the molecular scaffold. rochester.eduwpmucdn.com
Another chemoenzymatic route involves the stereoselective reduction of the ketone functionality. A wide range of oxidoreductases, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (CPCRs), can reduce prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov Applying this to this compound would provide enantiopure cyclopropyl alcohols, which are versatile intermediates for further synthesis.
| Strategy | Enzyme Class | Example Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Engineered Myoglobin (Heme-containing) | Olefin + Diazoketone → Chiral Cyclopropyl Ketone | High diastereo- and enantioselectivity | rochester.edu |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH), Carbonyl Reductase (CPCR) | Prochiral Ketone → Chiral Alcohol | Access to (R)- or (S)-alcohols | nih.gov |
| Asymmetric Synthesis | Engineered Myoglobin | Styrene + Ethyl α-diazopyruvate → α-Cyclopropylpyruvate | High enantiomeric excess (up to 99% ee) | wpmucdn.comresearchgate.net |
These chemoenzymatic methods combine the precision of biocatalysis for establishing stereocenters with the flexibility of traditional organic synthesis for subsequent modifications, providing a robust platform for generating valuable and complex molecules from cyclopropyl ketone precursors. biorxiv.org
Mechanistic Investigations and Reaction Pathway Elucidation
Radical Intermediates and Reaction Pathways
Reactions involving 2,6-difluorophenyl cyclopropyl (B3062369) ketone can proceed through radical intermediates, particularly under photoredox catalysis or single-electron transfer (SET) conditions. The aryl cyclopropyl ketone moiety is susceptible to one-electron reduction to form a radical anion. nih.govacs.org This initiation is often facilitated by a photocatalyst, such as Ru(bpy)₃²⁺, upon irradiation with visible light. nih.gov
The generated radical anion of 2,6-difluorophenyl cyclopropyl ketone is a key intermediate that can undergo a characteristic ring-opening of the strained cyclopropane (B1198618). This process leads to the formation of a distonic radical anion, where the radical and the anionic charge are separated. nih.govnih.gov The ring-opening is often a reversible and endergonic step. nih.gov The stability of the resulting radical intermediate plays a crucial role in the subsequent reaction pathway. In the case of this compound, the resulting radical would be stabilized by the adjacent phenyl ring.
These radical intermediates are highly reactive and can participate in a variety of transformations, most notably cycloaddition reactions. For instance, in the presence of an olefin, the distonic radical anion can engage in a formal [3+2] cycloaddition to construct highly substituted cyclopentane (B165970) ring systems. nih.govacs.org The reaction proceeds in a stepwise manner, initiated by the radical addition of the ring-opened intermediate to the alkene. nih.gov
The general pathway for such a radical-mediated reaction is outlined below:
Initiation: One-electron reduction of the this compound, often photocatalyzed, to its corresponding radical anion.
Ring-Opening: The radical anion undergoes cleavage of the cyclopropane ring to form a more stable, open-chain distonic radical anion.
Propagation: The distonic radical anion adds to a suitable reaction partner, such as an alkene, to form a new radical intermediate.
Termination: The resulting radical can be further reduced and protonated or engage in other bond-forming events to yield the final product.
It is important to note that while aliphatic cyclopropyl ketones are generally less reactive in these transformations due to the difficulty in generating their radical anions, the presence of the aryl group in this compound makes it a suitable substrate for such radical pathways. nih.gov
Polar Mechanisms in Nucleophilic and Electrophilic Reactions
In addition to radical pathways, this compound can undergo reactions governed by polar mechanisms, where the ketone acts as either an electrophile or a nucleophile. The reactivity is significantly influenced by the electronic properties of the difluorinated phenyl ring and the cyclopropyl group.
Electrophilic Character: The carbonyl carbon of the ketone is inherently electrophilic. This electrophilicity is further enhanced by the two electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring. mdpi.com This makes the carbonyl group susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.com Under basic or nucleophilic conditions, the ketone can be attacked at the carbonyl carbon. youtube.com For instance, in the presence of a strong nucleophile, a 1,2-addition to the carbonyl group can occur.
Nucleophilic Character: The oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic. youtube.com Under acidic conditions, the ketone can be protonated, which activates the molecule for subsequent reactions. Aryl cyclopropyl ketones are known to undergo cyclization reactions in the presence of acid catalysts to form 1-tetralones. rsc.org This reaction proceeds through a cationic mechanism where the protonated ketone is attacked by the electron-rich aryl ring. rsc.org
The cyclopropane ring itself can also participate in polar reactions. The strained C-C bonds of the cyclopropane ring have a higher p-character compared to typical alkanes, allowing them to be cleaved under certain conditions. researchgate.net Ring-opening can be initiated by electrophilic attack, leading to a carbocationic intermediate that can be trapped by a nucleophile.
The interplay between the nucleophilic and electrophilic centers within this compound allows for a diverse range of polar transformations, often dictated by the specific reaction conditions and the nature of the reacting partners.
Transition State Analysis in Catalytic Cycles
In catalytic processes, the coordination of the ketone to a metal center or an organocatalyst is often a key step. The electron-withdrawing nature of the 2,6-difluorophenyl group can affect the binding affinity of the ketone to the catalyst. Computational studies on copper-catalyzed reactions of ketones have shown that electron-poor ketones, such as fluorinated ketones, can lead to lower activation barriers for nucleophilic attack on the carbonyl carbon. acs.orgnih.gov This is attributed to the increased electrophilicity of the carbonyl group, which favors the nucleophilic addition step.
For reactions involving stereoselective bond formation, the fluorine atoms can play a crucial role in stabilizing or destabilizing certain transition state conformations through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions. rsc.org For example, in enantioselective additions to fluoroketones, electrostatic interactions between the fluorine atoms and the chiral catalyst can control the facial selectivity of the attack on the carbonyl group. nih.gov
Furthermore, in reactions where the cyclopropane ring is cleaved, the transition state for the ring-opening step will be influenced by the electronic effects of the 2,6-difluorophenyl substituent. The stability of the developing charge or radical character in the transition state will be modulated by the inductive and mesomeric effects of the difluorinated aryl group. Theoretical studies on the Diels-Alder reaction of fluorinated butenone have shown that the presence of fluorine can increase the strain energy in the transition state, thereby affecting the stereochemical outcome. nih.gov
A hypothetical catalytic cycle for a nucleophilic addition to this compound might involve the following key transition states:
TS1: Catalyst-Substrate Binding: The transition state for the formation of the catalyst-ketone complex.
TS2: Nucleophilic Attack: The transition state for the addition of the nucleophile to the activated carbonyl carbon. This is often the rate-determining step, and its energy is highly dependent on the electronic nature of the ketone. acs.org
TS3: Product Release: The transition state for the dissociation of the product from the catalyst.
Understanding the relative energies of these transition states is crucial for optimizing catalyst design and reaction conditions to achieve high efficiency and selectivity.
Influence of Fluorine Substitution on Reaction Energetics and Selectivity
The two fluorine atoms at the ortho-positions of the phenyl ring in this compound exert a profound influence on its reactivity through a combination of inductive and steric effects.
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly lowers the electron density in the aromatic ring and at the carbonyl group. This has several consequences:
Increased Electrophilicity: The carbonyl carbon becomes more electrophilic, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in nucleophilic addition reactions. acs.org
Stabilization of Anionic Intermediates: The electron-withdrawing nature of the difluorophenyl group can stabilize anionic intermediates that may form during a reaction.
Destabilization of Cationic Intermediates: Conversely, the formation of a positive charge adjacent to the difluorophenyl group would be destabilized, potentially disfavoring reaction pathways that involve carbocationic intermediates.
Steric Effect: The presence of two fluorine atoms in the ortho positions can introduce steric hindrance around the carbonyl group. This can influence the approach of nucleophiles and catalysts, potentially affecting the stereoselectivity of a reaction. In some cases, steric clashes can lead to a preference for a particular reaction pathway or product isomer. sapub.org
Influence on Selectivity: The electronic and steric effects of the fluorine atoms can have a significant impact on the regio-, chemo-, and stereoselectivity of reactions.
Regioselectivity: In reactions where multiple sites are available for attack, the electronic perturbation caused by the fluorine atoms can direct the incoming reagent to a specific position. For example, in electrophilic aromatic substitution reactions, the fluorine atoms would act as deactivating, ortho-, para-directing groups, though the steric hindrance at the ortho positions might favor para-substitution.
Chemoselectivity: In molecules with multiple functional groups, the increased reactivity of the fluorinated ketone moiety might allow for selective reaction at that site over others.
Stereoselectivity: As mentioned in the previous section, fluorine atoms can influence stereoselectivity by affecting the relative energies of diastereomeric transition states through non-covalent interactions or steric repulsion. nih.govrsc.org Computational studies have shown that fluorine substitution can alter the preferred stereochemical outcome of cycloaddition reactions by destabilizing one transition state over another due to increased strain energy. nih.gov
The following table summarizes the key influences of the 2,6-difluoro substitution on the reactivity of the cyclopropyl ketone:
| Feature | Influence of 2,6-Difluoro Substitution |
| Carbonyl Electrophilicity | Increased due to the strong -I effect of fluorine. |
| Reaction Rate (Nucleophilic Addition) | Generally accelerated. |
| Intermediate Stability | Anionic intermediates are stabilized; cationic intermediates are destabilized. |
| Steric Hindrance | Increased around the carbonyl group and the ortho-positions of the phenyl ring. |
| Selectivity | Can control regio-, chemo-, and stereoselectivity through electronic and steric effects. |
Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2,6-Difluorophenyl cyclopropyl (B3062369) ketone in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each atom can be mapped out, confirming the connectivity of the cyclopropyl and difluorophenyl moieties to the central carbonyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.
Aromatic Region: The 2,6-difluorophenyl group features three protons. The proton at the 4-position (para) would appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two meta-protons. The two equivalent protons at the 3- and 5-positions (meta) would appear as a complex multiplet. These signals would typically be found in the downfield region (δ 7.0-7.6 ppm).
Cyclopropyl Region: The cyclopropyl protons constitute a complex spin system. The single methine proton (CH) adjacent to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons, appearing as a multiplet further downfield (δ 2.5-3.0 ppm). The two pairs of non-equivalent methylene (B1212753) protons (CH₂) on the cyclopropane (B1198618) ring would appear as complex multiplets in the upfield region (δ 1.0-1.5 ppm). acs.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 195-205 ppm. cdnsciencepub.com
Aromatic Carbons: The spectrum would show four distinct signals for the aromatic carbons. The carbon attached to the carbonyl group (C1) would be significantly deshielded. The two fluorine-bearing carbons (C2, C6) would appear as a single doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons at the meta-positions (C3, C5) would appear as a doublet due to two-bond C-F coupling, and the para-carbon (C4) would show a triplet due to three-bond C-F coupling.
Cyclopropyl Carbons: The methine carbon attached to the carbonyl group would be found around δ 15-25 ppm, while the two equivalent methylene carbons would appear at a higher field, typically around δ 10-15 ppm. cdnsciencepub.com
¹⁹F NMR Spectroscopy: Due to the symmetry of the 2,6-difluorophenyl group, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This technique is highly sensitive to the electronic environment and is crucial for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring. nih.gov
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |
|---|---|---|---|
| ¹H | Aromatic H-4 (para) | ~7.4 - 7.6 | Triplet of triplets (tt) |
| Aromatic H-3, H-5 (meta) | ~7.0 - 7.2 | Multiplet (m) | |
| Cyclopropyl CH (methine) | ~2.5 - 3.0 | Multiplet (m) | |
| ¹H | Cyclopropyl CH₂ (methylenes) | ~1.0 - 1.5 | Multiplet (m) |
| ¹³C | Carbonyl (C=O) | ~195 - 205 | Triplet (t, ²JCF) |
| Aromatic C-1 | ~115 - 125 | Triplet (t, ²JCF) | |
| Aromatic C-2, C-6 | ~160 - 165 | Doublet (d, ¹JCF > 240 Hz) | |
| Aromatic C-3, C-5 | ~112 - 115 | Doublet (d, ²JCF) | |
| Aromatic C-4 | ~132 - 135 | Triplet (t, ³JCF) | |
| ¹³C | Cyclopropyl CH | ~15 - 25 | Singlet (s) |
| ¹³C | Cyclopropyl CH₂ | ~10 - 15 | Singlet (s) |
| ¹⁹F | Aromatic F-2, F-6 | ~ -110 to -130 | Multiplet |
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in 2,6-Difluorophenyl cyclopropyl ketone by detecting their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a few key absorption bands.
C=O Stretch: The most intense and characteristic band in the IR spectrum is the carbonyl (C=O) stretching vibration. For an aryl ketone, this peak is expected in the region of 1680-1700 cm⁻¹. spectroscopyonline.com The presence of electron-withdrawing fluorine atoms on the aromatic ring may cause a slight shift to a higher wavenumber compared to non-fluorinated analogues. acs.org
Aromatic C=C Stretches: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the phenyl ring typically appear in the 1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions.
C-F Stretches: Strong bands associated with the carbon-fluorine stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. The C=O stretch is also observable in Raman spectroscopy.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 3000 - 2900 | Cyclopropyl C-H Stretch | Medium |
| 1700 - 1680 | Carbonyl (C=O) Stretch | Strong |
| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium |
| 1500 - 1450 | Aromatic C=C Ring Stretch | Medium |
| 1300 - 1100 | Aromatic C-F Stretch | Strong |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₈F₂O), the molecular weight is approximately 182.17 g/mol .
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous confirmation of the elemental formula C₁₀H₈F₂O.
Fragmentation Pattern Analysis: Under electron ionization (EI), the molecule will fragment in a predictable manner. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org
Formation of the 2,6-Difluorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring results in the loss of a cyclopropyl radical (·C₃H₅). This pathway generates the highly stable 2,6-difluorobenzoyl cation ([C₇H₃F₂O]⁺) at m/z 157. This is often the base peak in the spectrum.
Formation of the Cyclopropylcarbonyl Cation: The alternative α-cleavage, involving the loss of a 2,6-difluorophenyl radical (·C₆H₃F₂), would produce the cyclopropylcarbonyl cation ([C₄H₅O]⁺) at m/z 69.
Secondary Fragmentation: The 2,6-difluorobenzoyl cation (m/z 157) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the 2,6-difluorophenyl cation ([C₆H₃F₂]⁺) at m/z 113. researchgate.net
Other potential fragmentation could involve the loss of a fluorine atom (M-19) or HF (M-20) from the molecular ion or subsequent fragments. whitman.edu
| Predicted m/z | Proposed Fragment Ion | Formula | Formation Pathway |
|---|---|---|---|
| 182 | Molecular Ion | [C₁₀H₈F₂O]⁺˙ | - |
| 157 | 2,6-Difluorobenzoyl Cation | [C₇H₃F₂O]⁺ | α-cleavage (Loss of ·C₃H₅) |
| 113 | 2,6-Difluorophenyl Cation | [C₆H₃F₂]⁺ | Loss of CO from m/z 157 |
| 69 | Cyclopropylcarbonyl Cation | [C₄H₅O]⁺ | α-cleavage (Loss of ·C₆H₃F₂) |
X-ray Diffraction Studies for Solid-State Structural Determination
Key Structural Insights:
Conformation: A key structural parameter of interest would be the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group. Significant steric hindrance from the two ortho-fluorine atoms would likely force the phenyl ring to be twisted out of the plane of the C=O group to minimize repulsion. nih.gov
Bond Parameters: X-ray analysis would provide exact measurements of the C=O, C-C, and C-F bond lengths and the angles within the cyclopropyl and aromatic rings. These experimental values can be compared with theoretical values to understand electronic effects, such as conjugation and hyperconjugation.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. It would identify any non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds, which dictate the supramolecular architecture. nih.gov
| Structural Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F) |
| Bond Angles | Angles between adjacent bonds (e.g., C-CO-C) |
| Torsion (Dihedral) Angles | Conformation of the molecule, such as the twist between the phenyl ring and carbonyl group |
| Intermolecular Contacts | Evidence for hydrogen bonding and other non-covalent packing forces |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 2,6-Difluorophenyl cyclopropyl (B3062369) ketone. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and the energetics of its chemical transformations.
The conformational arrangement of 2,6-Difluorophenyl cyclopropyl ketone is a critical determinant of its reactivity. The presence of two fluorine atoms at the ortho positions of the phenyl ring imposes significant steric constraints, influencing the relative orientation of the phenyl and cyclopropyl ketone moieties.
Computational studies on analogous ortho-disubstituted phenyl cyclopropyl ketones, such as 2,6-dimethylphenyl cyclopropyl ketone, have revealed a "pre-twisted" ground-state conformation. nih.govacs.org In this arrangement, the phenyl ring is twisted out of the plane of the carbonyl group to minimize steric repulsion between the ortho substituents and the cyclopropyl ring. nih.gov This pre-twisted geometry is crucial as it facilitates certain reaction pathways by lowering the energy barrier to reach key transition states. nih.govacs.org For this compound, a similar twisted conformation is expected, where the dihedral angle between the phenyl ring and the carbonyl group is significantly deviated from planarity.
Table 1: Predicted Conformational Data for an Analogous ortho-Disubstituted Phenyl Cyclopropyl Ketone
| Parameter | Value | Significance |
|---|---|---|
| Phenyl-Carbonyl Dihedral Angle | Twisted (non-planar) | Minimizes steric strain from ortho substituents. nih.gov |
This data is based on computational studies of analogous ortho-disubstituted phenyl cyclopropyl ketones and is expected to be representative for this compound.
The electronic structure of this compound governs its reactivity and intermolecular interactions. The fluorine atoms, being highly electronegative, significantly influence the electron distribution within the molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In general, for ketones, the HOMO is often localized on the oxygen atom's lone pairs, while the LUMO is centered on the π* orbital of the carbonyl group. The presence of the difluorophenyl ring will modulate the energies of these orbitals. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl cyclopropyl ketone. A detailed DFT study would be required to quantify the HOMO-LUMO energy gap, which is a measure of the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution. It would likely reveal significant hyperconjugative interactions and a notable polarization of the C-F and C=O bonds.
Fukui Functions and Molecular Electrostatic Potential (MEP): These descriptors help in identifying the most reactive sites within the molecule. The MEP map would be expected to show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potential on the carbonyl carbon, marking it as a site for nucleophilic attack. The fluorine atoms would also contribute to regions of negative potential.
Computational studies are particularly valuable for mapping the energetic landscapes of chemical reactions. For cyclopropyl ketones, a common reaction is ring-opening. In the context of SmI₂-catalyzed coupling reactions, DFT calculations have been used to elucidate the mechanism for related ortho-substituted phenyl cyclopropyl ketones. nih.govacs.org
These studies show that the reaction proceeds through the formation of a ketyl radical intermediate. nih.gov The ortho substituents play a dual role: they influence the stability of this intermediate through electronic effects and control the conformational dynamics leading to the transition state for cyclopropyl ring fragmentation. nih.govacs.org The pre-twisted conformation of ortho-substituted phenyl cyclopropyl ketones is advantageous as it lowers the energy barrier for the subsequent radical-trapping step. nih.gov A similar mechanistic pathway with a modulated energetic profile due to the electronic influence of the fluorine atoms would be anticipated for this compound.
Molecular Dynamics Simulations to Understand Reactive Conformations
Structure-Reactivity Relationships and Mechanistic Insights from Computational Data
Computational data provides a clear link between the structure of this compound and its reactivity. The key insights derived from studies on analogous systems are:
Steric Effects of ortho-Substituents: The two fluorine atoms at the ortho positions force the phenyl ring into a twisted conformation relative to the carbonyl group. nih.govacs.org This steric hindrance is a dominant factor in its reactivity.
Electronic Effects of Fluorine: The strong electron-withdrawing nature of the fluorine atoms will influence the electrophilicity of the carbonyl carbon and the stability of any charged or radical intermediates formed during a reaction. This modulates the reaction kinetics and thermodynamics.
In essence, the reactivity of this compound is a delicate balance between the steric demands of the ortho-fluoro groups and their potent electronic effects. Computational studies on analogous systems strongly suggest that the ortho-disubstitution pattern is a key structural motif that imparts unique reactivity to this class of compounds. nih.govacs.orgnih.gov
Advanced Synthetic Applications and Derivatization
2,6-Difluorophenyl Cyclopropyl (B3062369) Ketone as a Building Block in Complex Molecule Synthesis
2,6-Difluorophenyl cyclopropyl ketone serves as a key intermediate in the synthesis of a variety of complex molecules, particularly those with pharmaceutical or biological relevance. The cyclopropyl ketone moiety can undergo a range of transformations, allowing for its incorporation into larger, more intricate scaffolds. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of aryl cyclopropyl ketones is widely employed. These compounds are recognized for their ability to act as versatile three-carbon synthons.
The inherent ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions, providing access to linear carbon chains with pre-installed functional groups. This strategy is particularly useful in the construction of acyclic and macrocyclic frameworks. Furthermore, the ketone functionality provides a handle for a multitude of chemical manipulations, including reductions, additions, and condensations, further expanding its synthetic utility.
Stereoselective Transformations for Accessing Chiral Derivatives
The development of stereoselective methods for the transformation of this compound is crucial for the synthesis of enantiomerically pure compounds, a critical aspect in drug discovery and development. Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective assembly and diversification of cyclopropyl ketones. nih.govrochester.edu
One notable approach involves the use of engineered enzymes, such as variants of sperm whale myoglobin, to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. nih.govrochester.edu This biocatalytic method allows for the construction of chiral cyclopropyl ketones with excellent stereocontrol. While this has been demonstrated with a variety of aryl diazoketones, the principle can be extended to substrates like a diazo precursor of this compound. The resulting enantiopure cyclopropyl ketone can then be further elaborated into a diverse library of chiral cyclopropane-containing scaffolds. nih.govrochester.edu
The ketone moiety of this compound can also be a target for asymmetric reduction to furnish chiral secondary alcohols. This can be achieved using chiral reducing agents or through catalytic asymmetric transfer hydrogenation, providing access to enantioenriched building blocks for further synthetic transformations.
Strategies for Constructing Functionalized Analogs
The structural modification of this compound, both on the cyclopropyl ring and the difluorophenyl moiety, allows for the generation of a wide array of functionalized analogs with potentially altered biological activities or physicochemical properties.
The cyclopropyl ring of this compound can be functionalized through various synthetic strategies. One common approach is the activation of the C-H bonds adjacent to the carbonyl group. For instance, α-alkylation and α-fluorination of cyclopropyl ketones can be achieved under basic conditions or using electrophilic fluorinating agents, respectively. nih.gov These methods allow for the introduction of alkyl or fluoro substituents onto the cyclopropyl ring, thereby increasing the structural diversity of the resulting molecules.
Ring-opening reactions of the cyclopropyl ketone, followed by functionalization, provide another avenue for introducing new functionalities. For example, nickel-catalyzed ring-opening C-C activation and difunctionalization of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane can lead to 1,3-difunctionalized, ring-opened products. nih.govchemrxiv.org This methodology allows for the installation of various substituents at the former C2 and C3 positions of the cyclopropyl ring.
The Corey-Chaykovsky cyclopropanation of chalcones is a well-established method for the synthesis of functionalized cyclopropyl ketones. nih.gov By analogy, a substituted vinyl 2,6-difluorophenyl ketone could be subjected to this reaction to introduce substituents onto the cyclopropyl ring during its formation.
The 2,6-difluorophenyl group of the ketone can also be modified to generate analogs with different electronic or steric properties. Standard aromatic substitution reactions can be employed, although the electron-withdrawing nature of the fluorine atoms and the ketone group can influence the regioselectivity of these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the modification of aryl halides. mdpi.com If a bromo or iodo substituent were present on the difluorophenyl ring, it could be readily converted to a variety of other functional groups, including alkyl, alkenyl, aryl, and heteroaryl moieties. This would allow for a systematic investigation of the structure-activity relationships of the resulting analogs.
Nucleophilic aromatic substitution (SNAr) reactions can also be considered for modifying the difluorophenyl ring, particularly for the displacement of one of the fluorine atoms with other nucleophiles, although this would likely require harsh reaction conditions.
Development of Novel Methodologies Facilitated by the Cyclopropyl Ketone Structure
The unique reactivity of the cyclopropyl ketone moiety has been exploited in the development of novel synthetic methodologies. The ring strain of the cyclopropane ring makes it a good substrate for reactions involving ring-opening or rearrangement.
For example, nickel-catalyzed C-C bond activation of cyclopropyl ketones has been shown to be a powerful tool for the synthesis of γ-substituted silyl enol ethers. nih.govchemrxiv.org This reaction proceeds through a concerted asynchronous ring-opening transition state, enabled by the cooperation between a redox-active ligand and the nickel atom. nih.govchemrxiv.org This methodology offers a distinct advantage over traditional conjugate addition methods for accessing certain types of 1,3-difunctionalized products.
Furthermore, aryl cyclopropyl ketones can undergo acid-catalyzed cyclization to form 1-tetralones. rsc.org This reaction provides a convenient route to these important carbocyclic structures. The 2,6-difluorophenyl substituent in the target compound would be expected to influence the electronics and thus the reactivity in such a transformation.
Stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones has also been reported, promoted by Lewis or Brønsted acids. nih.gov This provides a modular approach to the construction of polysubstituted cyclopentanones.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The reactivity of the cyclopropyl ketone unit makes it an excellent candidate for integration into such processes.
A notable example is the mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes to synthesize 1,2-disubstituted benzimidazoles. nih.gov This reaction, which proceeds under solvent-free conditions, involves a ring-opening, cyclization, and retro-Mannich sequence. The electron-withdrawing nature of the 2,6-difluorophenyl group would classify the target compound as a donor-acceptor cyclopropane, making it a suitable substrate for this type of transformation.
The development of new MCRs and cascade reactions involving this compound and its derivatives remains an active area of research. The ability to rapidly construct complex molecular scaffolds from simple starting materials through these efficient processes holds great promise for the discovery of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-difluorophenyl cyclopropyl ketone, and how is purity validated?
- Methodology : The compound is typically synthesized via cyclopropanation of fluorinated benzaldehyde derivatives. For example, trans-cyclopropylamine derivatives are synthesized by reacting 2,6-difluorobenzaldehyde with cyclopropane precursors under catalytic conditions (e.g., transition metal or organocatalysts). Post-synthesis, purity is validated using HPLC (>95% purity thresholds) and structural confirmation via / NMR and HRMS, as demonstrated in analogous fluorophenyl cyclopropylamine syntheses .
- Key Data : HPLC purity for related fluorophenyl cyclopropyl derivatives ranges from 94.4% to 96.5% .
Q. How does the electronic nature of the 2,6-difluorophenyl group influence the stability of the cyclopropane ring?
- Methodology : Fluorine substituents increase electron-withdrawing effects, stabilizing the cyclopropane ring against electrophilic attack. This is inferred from studies on aryl cyclopropyl ketones, where electron-withdrawing groups (e.g., -F) reduce ring-opening tendencies during reductions or nucleophilic additions .
- Data Contradiction : Electrochemical reduction of fluorinated cyclopropyl ketones may yield stable anion radicals (half-lives >4 s), whereas non-fluorinated analogs (e.g., cyclopropyl phenyl ketone) undergo rapid ring-opening under similar conditions .
Advanced Research Questions
Q. What mechanistic insights exist for nickel-catalyzed reactions involving this compound?
- Methodology : Cyclopropyl ketones react with nickel(0) complexes (e.g., [Ni(cod)]) to form six-membered oxa-nickelacycles. The fluorinated aryl group influences coordination geometry: X-ray crystallography shows monomeric η-nickelenolate structures with "T-shaped planar" geometry, enabling unique reactivity in [3+2] cycloadditions .
- Key Findings :
- Ligand effects: Bulky ligands (e.g., PCy) favor diastereoselective [3+2] cycloadditions (76% yield for major products) .
- Insertion stereochemistry: η-oxa-allylnickel intermediates retain stereochemistry with N-heterocyclic carbene ligands (e.g., IPr), critical for enantioselective synthesis .
Q. How do reaction pathways differ between electrochemical and chemical reductions of this compound?
- Methodology : Electrochemical reduction in aprotic media generates anion radicals, while chemical reductions (e.g., Na/NH) proceed via proton-coupled electron transfer. Fluorinated derivatives exhibit slower anion radical rearrangement (half-lives ~4–5 s) compared to non-fluorinated analogs (0.005 s), preserving the cyclopropane ring in aqueous ethanol reductions .
- Contradiction Analysis :
- Cuprate reactions: Fluorinated ketones favor S2 attack (retaining cyclopropane), while non-fluorinated analogs undergo radical anion-mediated ring-opening .
Q. What are the challenges in characterizing fluorinated cyclopropyl ketone intermediates via X-ray crystallography?
- Methodology : Fluorine's high electron density complicates crystallographic resolution. Successful examples (e.g., nickelacycles) require low-temperature data collection (e.g., -20°C) and high-resolution synchrotron sources. Structural distortions (e.g., T-shaped geometry) are resolved using density functional theory (DFT) validation .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
